molecular formula C9H6ClNO B11910758 3-Chloroquinolin-2-one

3-Chloroquinolin-2-one

Cat. No.: B11910758
M. Wt: 179.60 g/mol
InChI Key: PSNJXLCNKFXBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the third position and a keto group at the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes various cyclization reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using catalysts such as piperidine, pyridine, or triethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-2,3-dione, 3-chloroquinolin-2-ol, and various substituted quinoline derivatives .

Scientific Research Applications

3-Chloroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Medicine: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 3-Chloroquinolin-2-one involves its interaction with various molecular targets. In medicinal applications, it acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-Chloroquinolin-3-carbaldehyde
  • 3-Chloroquinoline
  • 2-Chloroquinoline

Comparison: 3-Chloroquinolin-2-one is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloro-3H-quinolin-2-one

InChI

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5,7H

InChI Key

PSNJXLCNKFXBHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2C=C1)Cl

Origin of Product

United States

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